molecular formula C12H13N3O7 B11707797 Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate

Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate

Cat. No.: B11707797
M. Wt: 311.25 g/mol
InChI Key: YLCGOIWLQUQPLK-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a morpholine ring and two nitro groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate typically involves the nitration of methyl 4-(morpholin-4-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Aqueous sodium hydroxide, reflux conditions.

    Oxidation: Hydrogen peroxide, mild temperature conditions.

Major Products Formed

    Reduction: Methyl 4-(morpholin-4-yl)-3,5-diaminobenzoate.

    Substitution: 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a versatile building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit specific enzymes and pathways in biological systems.

    Medicine: Research is ongoing to explore its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The morpholine ring enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(morpholin-4-yl)-3,5-diaminobenzoate: A reduced form of the compound with amino groups instead of nitro groups.

    4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid: The carboxylic acid derivative of the compound.

    Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate N-oxide: An oxidized form of the compound with an N-oxide group.

Uniqueness

This compound is unique due to its combination of a morpholine ring and nitro groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C12H13N3O7

Molecular Weight

311.25 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-3,5-dinitrobenzoate

InChI

InChI=1S/C12H13N3O7/c1-21-12(16)8-6-9(14(17)18)11(10(7-8)15(19)20)13-2-4-22-5-3-13/h6-7H,2-5H2,1H3

InChI Key

YLCGOIWLQUQPLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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